Technical Documentation Center

2-(Piperazin-1-yl)quinoline hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Piperazin-1-yl)quinoline hydrochloride
  • CAS: 1245646-84-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physical Properties of 2-(Piperazin-1-yl)quinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical properties of 2-(Piperazin-1-yl)quinoli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2-(Piperazin-1-yl)quinoline hydrochloride. As a key intermediate and structural motif in medicinal chemistry, a thorough understanding of its physicochemical characteristics is paramount for researchers engaged in drug discovery and development. This document moves beyond a simple datasheet, offering insights into the causality behind its properties and providing a framework for its effective handling and application.

Chemical Identity and Molecular Structure

2-(Piperazin-1-yl)quinoline hydrochloride is the salt form of the parent compound, 2-(Piperazin-1-yl)quinoline. The hydrochloride salt is often preferred in pharmaceutical applications due to its improved solubility and stability.

The structure comprises a quinoline ring system linked at the 2-position to a piperazine ring. The quinoline moiety, a bicyclic aromatic heterocycle, is known for its presence in a wide array of biologically active compounds.[1][2] The piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms at opposite positions, is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties.[3] The formation of the hydrochloride salt occurs by the protonation of one or both of the basic nitrogen atoms of the piperazine ring and/or the quinoline ring nitrogen.

Core Molecular Structure:

Caption: Salt formation from the free base.

Physicochemical Properties

A summary of the key physical and chemical properties of 2-(Piperazin-1-yl)quinoline and its hydrochloride salt is presented below. It is important to note that while data for the free base is more readily available, the properties of the hydrochloride salt can differ significantly.

Property2-(Piperazin-1-yl)quinoline (Free Base)2-(Piperazin-1-yl)quinoline hydrochlorideSource(s)
CAS Number 4774-24-71245646-84-7[2][4]
Molecular Formula C₁₃H₁₅N₃C₁₃H₁₆ClN₃[2][4]
Molecular Weight 213.28 g/mol 249.74 g/mol [2][4]
Appearance Off-white solidNot explicitly found, likely a crystalline solid[5]
Melting Point Not explicitly foundNot explicitly found
Boiling Point 403.7 ± 25.0 °C at 760 mmHgDecomposes upon heating[6]
Solubility Soluble in organic solventsExpected to have higher aqueous solubility[2]

Synthesis and Characterization

The synthesis of 2-(piperazin-1-yl)quinoline derivatives often involves the reaction of a 2-haloquinoline with piperazine.[7] The resulting free base can then be converted to the hydrochloride salt by treatment with hydrochloric acid.

General Synthesis Workflow:

Synthesis A 2-Haloquinoline D Nucleophilic Substitution A->D B Piperazine B->D C Reaction Solvent (e.g., Ethanol) C->D E 2-(Piperazin-1-yl)quinoline (Free Base) D->E G Salt Formation E->G F Hydrochloric Acid (HCl) F->G H 2-(Piperazin-1-yl)quinoline Hydrochloride G->H

Caption: General synthesis of 2-(Piperazin-1-yl)quinoline hydrochloride.

Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline and piperazine protons. The aromatic protons of the quinoline ring would appear in the downfield region (typically 7.0-8.5 ppm). The piperazine protons would exhibit signals in the aliphatic region, with their chemical shifts and multiplicities dependent on the protonation state and conformational dynamics.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbon atoms of the quinoline and piperazine rings. The aromatic carbons of the quinoline ring would resonate at lower field compared to the aliphatic carbons of the piperazine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C-H stretching of the aromatic quinoline ring and the aliphatic piperazine ring. N-H stretching vibrations may also be present, depending on the protonation state. The spectrum of piperazine itself shows C-H stretching bands around 2850-3090 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight. For the hydrochloride salt, electrospray ionization (ESI) in positive mode would likely show the protonated molecule [M+H]⁺ of the free base.

Solubility and Stability

Solubility

The parent quinoline is sparingly soluble in cold water but readily dissolves in hot water and most organic solvents.[8] As a hydrochloride salt, 2-(Piperazin-1-yl)quinoline hydrochloride is expected to exhibit enhanced solubility in aqueous media compared to its free base. This is a critical property for its application in biological systems and for the formulation of pharmaceutical preparations.

Protocol for Solubility Determination (Qualitative):

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, dichloromethane, dimethyl sulfoxide).

  • Sample Preparation: To a small, known amount of 2-(Piperazin-1-yl)quinoline hydrochloride in a vial, add the selected solvent dropwise.

  • Observation: After each addition, vortex the vial and observe for dissolution.

  • Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the approximate amount of solvent required to dissolve the solid.

Stability and Hygroscopicity

Quinoline itself is a hygroscopic liquid that can darken upon exposure to light and air.[2] While hydrochloride salts are generally more stable than their free bases, they can also be hygroscopic. The stability of piperazine derivatives can be influenced by storage conditions, with refrigeration or freezing being recommended for long-term storage.[9]

Protocol for Hygroscopicity Assessment (Gravimetric Method):

  • Sample Preparation: Accurately weigh a sample of 2-(Piperazin-1-yl)quinoline hydrochloride in a pre-weighed container.

  • Humidity Chamber: Place the open container in a controlled humidity chamber (e.g., at a specific relative humidity and temperature).

  • Weight Monitoring: Periodically record the weight of the sample over time.

  • Analysis: An increase in weight indicates water absorption, and the percentage of weight gain can be calculated to quantify the hygroscopicity.

Storage Recommendations:

Based on the general properties of quinoline and piperazine derivatives, it is recommended to store 2-(Piperazin-1-yl)quinoline hydrochloride in a tightly sealed container, protected from light and moisture, at a cool temperature.[6] For long-term storage, refrigeration or freezing is advisable.[9]

Safety and Handling

Detailed toxicological data for 2-(Piperazin-1-yl)quinoline hydrochloride is not available. However, based on the parent quinoline, appropriate safety precautions should be taken. Quinoline is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[10]

Recommended Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Ingestion and Inhalation: Avoid ingestion and inhalation. In case of accidental exposure, seek immediate medical attention.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations for chemical waste.

Conclusion

2-(Piperazin-1-yl)quinoline hydrochloride is a compound of significant interest in medicinal chemistry. While a complete experimental dataset for its physical properties is not yet publicly available, this guide provides a comprehensive overview based on the known characteristics of its constituent moieties and related compounds. The provided protocols offer a framework for researchers to determine its key physical properties, ensuring its effective and safe use in the laboratory. Further experimental characterization of this compound is warranted to fully elucidate its physicochemical profile and facilitate its application in drug discovery and development.

References

  • Ghareb, N., & K. Al-Zubaidi, A. (n.d.). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. ResearchGate. Retrieved from [Link]

  • Mishra, R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21381.
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Interdisciplinary Studies, 9(3), 1-11.
  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
  • AIR Unimi. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Retrieved from [Link]

  • S. K. L. Tsui, et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 117-124.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • ScienceLab.com. (2010). Material Safety Data Sheet Quinoline MSDS. Retrieved from [Link]

  • Krishnakumar, V., & John, X. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 833-838.
  • Garzar, S. A., & McKee, R. (1900). Syntheses of derivatives of quinoline. American Chemical Journal, 23(6), 474-480.
  • PubChem. (n.d.). Quinoline. Retrieved from [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

  • PubChemLite. (n.d.). Quinoline, 2-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. Retrieved from [Link]

  • Preprints.org. (2025). Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]

  • Loba Chemie. (n.d.). QUINOLINE. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(Piperazin-1-yl)quinoline Hydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals Preamble: The Quinoline-Piperazine Scaffold as a Reservoir of Therapeutic Potential The quinoline nucleus, a fusion of benzene and pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: The Quinoline-Piperazine Scaffold as a Reservoir of Therapeutic Potential

The quinoline nucleus, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have given rise to a plethora of approved drugs, from antimalarials like chloroquine to anticancer agents such as topotecan.[1][2][3] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological properties.[2][4] When hybridized with a piperazine moiety—another pharmacologically significant heterocycle known to improve solubility and cell permeability—the resulting scaffold becomes a powerful platform for discovering novel therapeutic agents.[5][6]

This guide focuses on 2-(Piperazin-1-yl)quinoline hydrochloride , a specific embodiment of this promising hybrid scaffold. While extensive research has been conducted on its substituted analogs, this document aims to provide a forward-looking analysis of the potential therapeutic targets for this core molecule. Drawing from the established bioactivities of closely related derivatives, we will explore the most probable mechanisms of action and outline robust experimental frameworks for their validation. This document is designed not as a historical record, but as a strategic roadmap for researchers poised to unlock the full therapeutic potential of this compound.

Part 1: Central Nervous System Modulation - Targeting Serotonergic Pathways

A significant body of evidence points to the potent activity of 2-(piperazin-1-yl)quinoline derivatives within the central nervous system (CNS), particularly as modulators of the serotonin (5-HT) system.[7] This suggests that a primary therapeutic avenue for 2-(Piperazin-1-yl)quinoline hydrochloride could be in the treatment of psychiatric and neurological disorders.

Primary Target: The Serotonin Transporter (SERT)

Mechanistic Rationale: The serotonin transporter (SERT), a member of the SLC6A4 gene family, is a critical regulator of serotonergic neurotransmission.[8] It facilitates the reuptake of serotonin from the synaptic cleft, thereby terminating its signal. Inhibition of SERT is the primary mechanism of action for the most widely prescribed class of antidepressants, the Selective Serotonin Reuptake Inhibitors (SSRIs). Several 2-(piperazin-1-yl)quinoline analogs have been synthesized and evaluated as potent SERT inhibitors.[7] For instance, the closely related compound, 6-Chloro-2-piperazin-1-yl-quinoline, has been explicitly identified as a SERT inhibitor.[8] This strongly suggests that the unsubstituted parent compound is a prime candidate for SERT-directed activity.

Hypothesized Interaction: The quinoline ring likely engages in π-π stacking or hydrophobic interactions within the transporter's binding pocket, while the protonated piperazine nitrogen (in the hydrochloride salt form) could form a crucial ionic bond with an acidic residue, such as Asp98, mimicking the interaction of the native substrate, serotonin.

Secondary Target: The 5-HT1A Receptor

Mechanistic Rationale: The 5-HT1A receptor is an inhibitory G-protein coupled receptor that functions as a presynaptic autoreceptor on serotonin neurons and as a postsynaptic receptor in various brain regions. Antagonism of presynaptic 5-HT1A autoreceptors can enhance serotonergic neurotransmission by preventing the feedback inhibition of serotonin release. Several 2-(piperazin-1-yl)quinoline derivatives have been developed as dual-acting agents, combining SERT inhibition with 5-HT1A receptor antagonism.[7] This dual-target engagement is a clinically validated strategy for achieving a more rapid onset of antidepressant effects and potentially improved efficacy.

Synergistic Action: The simultaneous blockade of both SERT and 5-HT1A autoreceptors presents a compelling therapeutic hypothesis. SERT inhibition increases synaptic serotonin levels, while 5-HT1A antagonism prevents this rise from triggering a negative feedback loop that would otherwise dampen serotonin release.

Experimental Workflow for CNS Target Validation

The following outlines a logical, self-validating protocol to ascertain the activity of 2-(Piperazin-1-yl)quinoline hydrochloride on its putative serotonergic targets.

CNS_Workflow A Radioligand Binding Assays (SERT, 5-HT1A, Adrenergic α1, Dopamine D2) B Functional Reuptake Assay ([3H]5-HT uptake in HEK293-SERT cells) A->B Confirm functional inhibition C Functional Receptor Assay ([35S]GTPγS binding in CHO-5HT1A cells) A->C D Ex Vivo Autoradiography (Rat brain slices with SERT/5-HT1A radioligands) B->D C->D E In Vivo Microdialysis (Measure extracellular 5-HT levels in rat prefrontal cortex) D->E F Forced Swim Test (FST) (Mouse model of antidepressant activity) E->F Correlate neurochemistry with behavior G Elevated Plus Maze (EPM) (Rodent model of anxiolytic activity) E->G

Caption: A tiered approach for validating CNS targets of the compound.

  • Objective: To quantify the functional inhibition of the serotonin transporter by 2-(Piperazin-1-yl)quinoline hydrochloride.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human SERT (hSERT).

  • Materials:

    • HEK293-hSERT cells

    • Assay buffer (e.g., Krebs-Ringer-HEPES)

    • [³H]Serotonin (Radioligand)

    • Test compound: 2-(Piperazin-1-yl)quinoline hydrochloride (serial dilutions)

    • Reference inhibitor: Fluoxetine

    • Scintillation fluid and microplates

  • Procedure: a. Plate HEK293-hSERT cells in 96-well microplates and grow to confluence. b. Prepare serial dilutions of the test compound and reference inhibitor in assay buffer. c. Wash the cells with assay buffer. d. Pre-incubate the cells with the test compound or vehicle for 15 minutes at 37°C. e. Initiate the uptake reaction by adding [³H]Serotonin to a final concentration of ~10 nM. f. Incubate for a short period (e.g., 10 minutes) at 37°C to measure the initial rate of uptake. g. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. h. Lyse the cells and add scintillation fluid. i. Quantify the amount of transported [³H]Serotonin using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage inhibition of serotonin uptake at each concentration of the test compound relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of transporter activity is inhibited).

Part 2: Anti-Inflammatory and Immunomodulatory Activity

The quinoline scaffold is a well-established pharmacophore in the development of anti-inflammatory agents.[1][3] Derivatives of 7-chloro-4-(piperazin-1-yl)quinoline have demonstrated potent anti-inflammatory and analgesic effects, suggesting that 2-(Piperazin-1-yl)quinoline hydrochloride may also target key nodes in inflammatory signaling pathways.

Putative Targets: iNOS and COX-2

Mechanistic Rationale: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are enzymes that are rapidly upregulated during an inflammatory response. They produce nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation, pain, and fever. The suppression of these enzymes is a cornerstone of anti-inflammatory therapy. Studies on a related quinoline-piperazine derivative showed that its anti-inflammatory effects were directly correlated with the inhibition of iNOS protein expression and a significant reduction in the gene expression of both iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages.

Signaling Pathway Context: The expression of iNOS and COX-2 is primarily controlled by the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Therefore, 2-(Piperazin-1-yl)quinoline hydrochloride might exert its effects by inhibiting an upstream kinase in the NF-κB pathway (e.g., IKK) or by directly interfering with NF-κB's transcriptional activity.

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription (iNOS, COX-2, TNF-α) Compound 2-(Piperazin-1-yl)quinoline HCl (Potential Target) Compound->IKK Hypothesized Inhibition NFkB_nuc->Gene Promotes

Caption: Hypothesized inhibition of the NF-κB pathway by the compound.

Experimental Protocol: Assessing Anti-Inflammatory Activity in Macrophages
  • Objective: To determine if 2-(Piperazin-1-yl)quinoline hydrochloride inhibits the production of inflammatory mediators in a cellular model of inflammation.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Materials:

    • RAW 264.7 cells

    • Lipopolysaccharide (LPS) from E. coli

    • Test compound: 2-(Piperazin-1-yl)quinoline hydrochloride

    • Griess Reagent (for NO measurement)

    • ELISA kits (for TNF-α, IL-6 measurement)

    • Reagents for qPCR (for iNOS, COX-2 gene expression)

  • Procedure: a. Seed RAW 264.7 cells in 24-well plates. b. Pre-treat cells with various concentrations of the test compound for 1 hour. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls. d. Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Mix with Griess Reagent and measure absorbance at 540 nm. e. Cytokine Measurement: Use the supernatant to quantify TNF-α and IL-6 levels using specific ELISA kits according to the manufacturer's instructions. f. Gene Expression Analysis: Lyse the remaining cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (qPCR) using primers specific for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis:

    • Calculate the dose-dependent inhibition of NO, TNF-α, and IL-6 production.

    • Determine the relative mRNA expression levels of iNOS and COX-2, normalized to the housekeeping gene.

    • This integrated approach provides a robust, self-validating picture of the compound's anti-inflammatory potential at the molecular and cellular levels.

Part 3: Antimicrobial and Antiviral Potential

The quinoline-piperazine scaffold is a recurring motif in agents developed to combat infectious diseases.[3][5] This includes activity against bacteria, mycobacteria (the causative agent of tuberculosis), and viruses.[5][9]

Potential Antibacterial/Antitubercular Targets

Mechanistic Rationale: Many quinolone antibiotics, such as ciprofloxacin, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. While 2-(Piperazin-1-yl)quinoline is structurally distinct from fluoroquinolones, the core quinoline ring may still confer an affinity for these or other essential bacterial targets. In the context of tuberculosis, the quinoline-containing drug bedaquiline inhibits mycobacterial ATP synthase.[5] Novel quinoline-piperazine hybrids have shown significant inhibitory activity against virulent and multi-drug-resistant (MDR) tuberculosis strains.[5] This suggests that 2-(Piperazin-1-yl)quinoline hydrochloride should be evaluated against a panel of bacterial and mycobacterial pathogens.

Potential Antiviral Targets

Mechanistic Rationale: Recent studies have highlighted the anti-influenza A virus (IAV) activity of substituted quinoline derivatives containing piperazine.[9] The mechanism for one promising compound was identified as the inhibition of viral RNA transcription and replication.[9] The viral RNA-dependent RNA polymerase (RdRp) complex is a validated target for influenza therapeutics. It is plausible that 2-(Piperazin-1-yl)quinoline hydrochloride could bind to a subunit of this polymerase complex, disrupting its function and halting viral propagation.

Summary of Potential Targets and Data Presentation

To provide a clear overview for drug development professionals, the potential therapeutic targets are summarized below.

Therapeutic Area Primary Molecular Target(s) Key Biological Effect Supporting Evidence from Analogs Relevant Disease(s)
CNS Disorders Serotonin Transporter (SERT), 5-HT1A ReceptorInhibition of serotonin reuptake; Antagonism of autoreceptorsPotent dual-acting inhibitors identified[7][8]Major Depressive Disorder, Anxiety Disorders
Inflammatory Diseases iNOS, COX-2 (via NF-κB pathway)Reduction of NO, prostaglandins, and pro-inflammatory cytokinesSuppression of inflammatory mediators in macrophagesRheumatoid Arthritis, Inflammatory Bowel Disease
Infectious Diseases Bacterial DNA Gyrase/Topoisomerase; Mycobacterial ATP Synthase; Viral RNA PolymeraseInhibition of microbial replicationBroad activity against bacteria, MDR-TB, and Influenza A virus[5][9]Bacterial Infections, Tuberculosis, Influenza

Conclusion and Forward Outlook

2-(Piperazin-1-yl)quinoline hydrochloride emerges from this analysis not as a compound with a single, defined purpose, but as a versatile chemical scaffold with the potential to engage multiple, high-value therapeutic targets across distinct disease areas. The strongest evidence from related analogs points toward potent modulation of the central nervous system's serotonergic pathways, making it a compelling candidate for development as a novel antidepressant or anxiolytic. Concurrently, the significant anti-inflammatory and antimicrobial activities observed in the broader quinoline-piperazine class demand rigorous investigation.

The experimental workflows detailed in this guide provide a clear, logical, and scientifically robust pathway for elucidating the precise mechanisms of action. By systematically progressing from in vitro binding and functional assays to cellular and, ultimately, in vivo models, researchers can build a comprehensive pharmacological profile. This multi-targeted potential, while presenting a challenge in characterization, also offers a unique opportunity: the potential for a single chemical entity to yield multiple lead compounds for diverse and pressing medical needs. The key to unlocking this potential lies in the rigorous, hypothesis-driven research outlined herein.

References

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(31), 20078-20103. [Link]

  • Girek, T., et al. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. AIR Unimi. [Link]

  • Bolla, N. R., et al. (2022). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Medicinal Chemistry, 13(7), 868-877. [Link]

  • Wikipedia contributors. (2023). Quinoline. Wikipedia, The Free Encyclopedia. [Link]

  • Li, Y., et al. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry. [Link]

  • Zhou, D., et al. (2009). Synthesis, potency, and in vivo evaluation of 2-piperazin-1-ylquinoline analogues as dual serotonin reuptake inhibitors and serotonin 5-HT1A receptor antagonists. Journal of Medicinal Chemistry, 52(20), 6519-6522. [Link]

  • Singh, P., & Kaur, M. (2016). Structural and biological survey of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives. Mini reviews in medicinal chemistry, 16(18), 1479-1493. [Link]

  • Fun, H. K., et al. (2012). 7-Chloro-4-(piperazin-1-yl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1497. [Link]

  • Rani, S., & Saini, A. (2025). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. [Link]

  • El-Sayed, M. T., et al. (2020). Anti-Inflammatory and Analgesic Activities of 7-Chloro-4-(Piperazin-1-yl) Quinoline Derivative Mediated by Suppression of Inflammatory Mediators. Pharmaceutical Sciences, 27(3), 326-338. [Link]

  • Kaur, J., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Ghorab, M. M., & Alqahtani, A. S. (2019). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. ResearchGate. [Link]

  • DrugMAP. (n.d.). 6-Chloro-2-piperazin-1-yl-quinoline. DrugMAP. [Link]

  • Ramirez-Prada, J., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

  • de Oliveira, L. L., et al. (2019). Novel choline analog 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol produces sympathoinhibition, hypotension, and antihypertensive effects. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(8), 959-968. [Link]

  • Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4269. [Link]

  • Girek, T., et al. (2024). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Crystals, 14(3), 221. [Link]

  • Wang, M., et al. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters, 111, 130081. [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(piperazin-1-yl)quinoline hydrochloride (CAS Number 1245646-84-7)

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(piperazin-1-yl)quinoline hydrochloride, identified by CAS number 1245646-84-7, is a heterocyclic organic compound belonging to the quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(piperazin-1-yl)quinoline hydrochloride, identified by CAS number 1245646-84-7, is a heterocyclic organic compound belonging to the quinoline-piperazine class of molecules. This structural motif, which couples the quinoline scaffold with a piperazine ring, is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] The quinoline core is a key pharmacophore found in numerous natural and synthetic bioactive compounds, including well-established drugs.[1] Similarly, the piperazine moiety is a common functional group in many pharmaceuticals, contributing to improved pharmacokinetic properties and target engagement. The hydrochloride salt form of the compound suggests its potential for formulation as a water-soluble therapeutic agent.

This technical guide provides a comprehensive overview of 2-(piperazin-1-yl)quinoline hydrochloride, drawing upon available literature for the broader class of quinoline-piperazine derivatives to infer its properties, potential applications, and relevant experimental protocols. While specific research on this exact compound is limited, this guide aims to equip researchers with the foundational knowledge to explore its therapeutic potential.

Physicochemical Properties and Characterization

Based on the general properties of quinoline and piperazine derivatives, 2-(piperazin-1-yl)quinoline hydrochloride is expected to be a crystalline solid at room temperature.[1][3] Quinolines are typically colorless to yellow hygroscopic liquids or solids with a characteristic odor.[1] The hydrochloride salt form generally enhances water solubility.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₁₃H₁₆ClN₃Deduced from chemical name
Appearance White to off-white or pale yellow solidGeneral property of similar compounds
Solubility Soluble in water and polar organic solvents like methanol and DMSOInferred from hydrochloride salt and common solvents for similar compounds[4]
Stability Stable under standard laboratory conditions. May be light-sensitive.General stability of quinoline derivatives[1]

Structural Characterization:

The structural integrity of 2-(piperazin-1-yl)quinoline hydrochloride can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure. While specific NMR data for CAS 1245646-84-7 is not publicly available, data from closely related analogs can provide expected chemical shift ranges. For instance, in similar quinoline-piperazine hybrids, the protons on the quinoline ring typically appear in the aromatic region (δ 7-9 ppm), while the piperazine protons resonate in the upfield region (δ 2.5-4.0 ppm).[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and elemental composition. The expected [M+H]⁺ ion for the free base (C₁₃H₁₅N₃) would be approximately 214.1395.

  • X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous confirmation of the three-dimensional structure, including bond lengths, angles, and crystal packing. Studies on analogous compounds have revealed that the quinoline ring is largely planar, while the piperazine ring typically adopts a chair conformation.[3][5]

Synthesis of 2-(piperazin-1-yl)quinoline Scaffolds

The synthesis of 2-(piperazin-1-yl)quinoline derivatives generally involves the nucleophilic substitution of a leaving group at the 2-position of the quinoline ring with piperazine. A common precursor is 2-chloroquinoline, which can be prepared from the corresponding quinolin-2-one.

General Synthetic Workflow:

A plausible synthetic route for 2-(piperazin-1-yl)quinoline hydrochloride is outlined below. This is a generalized scheme based on established methods for similar compounds.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Salt Formation A Quinolin-2-one B 2-Chloroquinoline A->B  POCl₃ or SOCl₂   D 2-(piperazin-1-yl)quinoline B->D C Piperazine C->D F 2-(piperazin-1-yl)quinoline hydrochloride D->F E HCl in organic solvent E->F

Caption: Generalized synthetic workflow for 2-(piperazin-1-yl)quinoline hydrochloride.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-Chloroquinoline

  • To a round-bottom flask, add quinolin-2-one (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) or thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-chloroquinoline.

Step 2: Synthesis of 2-(piperazin-1-yl)quinoline

  • In a sealed vessel, dissolve 2-chloroquinoline (1 equivalent) and piperazine (2-3 equivalents, with one nitrogen protected, e.g., Boc-piperazine, if mono-substitution is desired) in a suitable solvent such as acetonitrile, DMF, or an alcohol.

  • Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture at 80-120 °C for several hours to overnight. Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • If a protecting group was used, deprotect it according to standard procedures (e.g., trifluoroacetic acid for Boc deprotection).

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-(piperazin-1-yl)quinoline.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified 2-(piperazin-1-yl)quinoline in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Slowly add a solution of hydrochloric acid in the same or a miscible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with the solvent, and dry under vacuum to yield 2-(piperazin-1-yl)quinoline hydrochloride.

Potential Therapeutic Applications and Mechanism of Action

The quinoline-piperazine scaffold is associated with a wide array of pharmacological activities. While the specific biological profile of CAS 1245646-84-7 has not been extensively reported, based on its structural class, it could be investigated for the following therapeutic areas:

  • Anticancer Activity: Many quinoline derivatives exhibit anticancer properties through various mechanisms, including inhibition of topoisomerases, protein kinases, and tubulin polymerization, as well as induction of apoptosis.[3][6][7]

  • Antimicrobial Activity: The quinoline core is present in several antibacterial and antimalarial drugs.[3][8] Fluoroquinolones, a major class of antibiotics, are a testament to the antimicrobial potential of this scaffold. Quinoline-piperazine hybrids have shown activity against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis.[9]

  • Antiviral Activity: Certain quinoline derivatives have demonstrated efficacy against various viruses, including influenza A.[10]

  • Neuropharmacological Activity: The piperazine moiety is a common feature in many centrally acting drugs. Quinoline-piperazine derivatives have been explored as ligands for various receptors in the central nervous system, including serotonin, dopamine, and acetylcholine receptors, suggesting potential applications in neurodegenerative diseases and psychiatric disorders.[11][12][13]

Hypothesized Mechanism of Action:

The mechanism of action of 2-(piperazin-1-yl)quinoline hydrochloride would depend on the specific cellular target. A general workflow for investigating its mechanism is depicted below.

G cluster_0 Target Identification A 2-(piperazin-1-yl)quinoline hydrochloride B In vitro Target-Based Assays A->B C Cell-Based Assays A->C D Identification of Molecular Target(s) B->D C->D E Mechanism of Action Elucidation D->E F In vivo Efficacy Studies E->F

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(Piperazin-1-yl)quinoline Hydrochloride: An Application Note and Protocol for Pharmaceutical Research

Introduction Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. Similarly, the piperazine moiety is a common constituent in many app...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. Similarly, the piperazine moiety is a common constituent in many approved drugs, often incorporated to enhance pharmacokinetic properties. The synthesis of molecules combining these two privileged structures is of significant interest to researchers in drug discovery and development. This application note provides a comprehensive guide to the synthesis of 2-(piperazin-1-yl)quinoline hydrochloride from 2-chloroquinoline, a key intermediate for the development of novel therapeutic agents. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, mechanistic insights, and characterization data to ensure reliable and reproducible results.

Reaction Mechanism: A Nucleophilic Aromatic Substitution Approach

The synthesis of 2-(piperazin-1-yl)quinoline proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the piperazine acts as the nucleophile, attacking the electron-deficient C2 position of the quinoline ring, which is activated by the electron-withdrawing nature of the quinoline nitrogen and the chloro leaving group. The reaction is typically facilitated by heat and can be carried out in a polar aprotic solvent.

The generally accepted mechanism involves a two-step addition-elimination process. Initially, the nucleophilic nitrogen of piperazine attacks the C2 carbon of 2-chloroquinoline, leading to the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the quinoline ring is restored, yielding the 2-(piperazin-1-yl)quinoline product. The reaction is often driven to completion by using an excess of piperazine, which also acts as a base to neutralize the hydrogen chloride generated during the reaction.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of 2-(piperazin-1-yl)quinoline hydrochloride.

Materials and Equipment
Reagent/EquipmentGrade/Specification
2-Chloroquinoline98%
Piperazine (anhydrous)99%
MethanolAnhydrous
Diethyl etherAnhydrous
Hydrochloric acidConcentrated (37%)
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer/hotplate
Rotary evaporator
Buchner funnel and flask
pH paper
Standard laboratory glassware
Synthesis of 2-(Piperazin-1-yl)quinoline
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperazine (4.0 equivalents) in anhydrous methanol.

  • Addition of 2-Chloroquinoline: To the stirring solution of piperazine, add 2-chloroquinoline (1.0 equivalent) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(piperazin-1-yl)quinoline as a free base.

Formation of 2-(Piperazin-1-yl)quinoline Hydrochloride Salt
  • Dissolution: Dissolve the crude 2-(piperazin-1-yl)quinoline free base in a minimal amount of anhydrous diethyl ether.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in diethyl ether (prepared by carefully adding a calculated amount of concentrated HCl to anhydrous diethyl ether) dropwise until the pH of the solution becomes acidic (pH 2-3, checked with pH paper).

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for an additional 30 minutes at room temperature to ensure complete precipitation.

  • Isolation and Drying: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any impurities. Dry the product under vacuum to afford 2-(piperazin-1-yl)quinoline hydrochloride as a solid.

Characterization

The synthesized 2-(piperazin-1-yl)quinoline hydrochloride should be characterized using standard analytical techniques to confirm its identity and purity.

  • Melting Point: Determine the melting point of the synthesized compound.

  • Spectroscopic Analysis:

    • 1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The 1H NMR spectrum should show characteristic peaks for the quinoline and piperazine protons. The integration of the peaks should correspond to the number of protons in the molecule.

    • 13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The 13C NMR spectrum will provide information about the carbon framework of the molecule.

    • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the synthesized compound and confirm its elemental composition.

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

Safety Precautions

  • 2-Chloroquinoline: This compound is harmful if swallowed and causes skin and serious eye irritation.[1] It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • Piperazine: Piperazine is a corrosive substance that can cause severe skin burns and eye damage.[2] It is also a respiratory and skin sensitizer.[3] Handle with extreme care in a fume hood and use appropriate PPE.

  • Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and can cause severe burns. Handle with care, always adding acid to the solvent, and ensure proper ventilation.

  • General Precautions: Always follow standard laboratory safety procedures. Avoid inhalation, ingestion, and skin contact with all chemicals.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete reactionExtend the reflux time and monitor the reaction by TLC. Ensure the use of anhydrous solvent.
Inefficient extractionUse a different extraction solvent or increase the number of extractions.
Impure productIncomplete removal of starting materialsPurify the crude product by recrystallization or column chromatography before salt formation.
Presence of side productsOptimize reaction conditions (temperature, reaction time) to minimize side product formation.
Difficulty in salt precipitationProduct is too soluble in diethyl etherTry a different non-polar solvent for precipitation, or cool the solution to a lower temperature.

Diagrams

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_salt_formation Salt Formation start Dissolve Piperazine in Methanol add_quinoline Add 2-Chloroquinoline start->add_quinoline reflux Reflux (8-12h) add_quinoline->reflux cool Cool to RT reflux->cool evaporate_methanol Evaporate Methanol cool->evaporate_methanol extract Extract with Organic Solvent evaporate_methanol->extract dry_concentrate Dry and Concentrate extract->dry_concentrate dissolve_ether Dissolve in Diethyl Ether dry_concentrate->dissolve_ether acidify Acidify with HCl in Ether dissolve_ether->acidify precipitate Precipitate Salt acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry end_product 2-(Piperazin-1-yl)quinoline HCl filter_dry->end_product

Figure 1. Experimental workflow for the synthesis of 2-(Piperazin-1-yl)quinoline hydrochloride.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(piperazin-1-yl)quinoline hydrochloride. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The provided mechanistic insights and characterization guidelines will further aid in ensuring the quality and identity of the final product.

References

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Piperazine Safety Data Sheet. Retrieved from [Link]

  • Patel, R. V., et al. (2017). A facile and efficient synthesis of novel quinoline-piperazine hybrids as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3568-3573.
  • Google Patents. (n.d.). US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • Google Patents. (n.d.). US20100204470A1 - Method for salt preparation.

Sources

Application

Application Notes & Protocols: A Framework for Evaluating the In Vitro Antiviral Activity of Quinoline-Piperazine Compounds Against Influenza Virus

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the in vitro antiviral efficacy of novel quinoline-piperazine compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the in vitro antiviral efficacy of novel quinoline-piperazine compounds against the influenza virus. The protocols herein are designed as a self-validating system, commencing with foundational cytotoxicity assessments to ensure the therapeutic window of the compounds, followed by robust assays to quantify antiviral activity, and culminating in mechanistic studies to elucidate the potential mode of action. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this guide aims to equip researchers with the necessary tools to generate reliable and reproducible data in the quest for new anti-influenza therapeutics.

Introduction: The Rationale for Targeting Influenza with Quinoline-Piperazine Scaffolds

Influenza remains a significant global health threat, driven by the constant antigenic drift and shift of the virus, which necessitates the continuous development of new antiviral agents to combat seasonal epidemics and potential pandemics.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antiviral properties.[2] When coupled with a piperazine moiety, these compounds have demonstrated potent activity against various pathogens. Recent studies have highlighted the promise of substituted quinoline derivatives containing piperazine moieties against Influenza A virus (IAV), with some compounds showing greater potency than established antivirals like Ribavirin.[3] Preliminary evidence suggests that these compounds may act by inhibiting viral RNA transcription and replication, making them an exciting avenue for novel drug discovery.[3]

This guide outlines a systematic approach to rigorously evaluate the anti-influenza potential of new quinoline-piperazine chemical entities in vitro.

Foundational Assays: Determining Cytotoxicity and Therapeutic Window

Before assessing the antiviral activity of any compound, it is imperative to first determine its cytotoxicity. This foundational step establishes the concentration range at which the compound does not harm the host cells, a critical parameter for distinguishing true antiviral effects from non-specific toxicity. The ratio between cytotoxicity and antiviral activity defines the Selectivity Index (SI), a key indicator of a compound's therapeutic potential.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, we can quantify the effect of a compound on cell survival.[5]

Data Presentation: Cytotoxicity and Key Parameters

The primary outputs of this phase are the 50% cytotoxic concentration (CC50) and the 50% inhibitory concentration (IC50), which are used to calculate the Selectivity Index (SI = CC50 / IC50).[6] Compounds with an SI value of 10 or greater are generally considered promising candidates for further development.[6]

Compound IDHost Cell LineCC50 (µM)IC50 (µM)Selectivity Index (SI)
QPC-001MDCK>1002.5>40
QPC-002MDCK85.210.18.4
QPC-003MDCK>1000.95>105
OseltamivirMDCK>1000.88>113

Table 1: Example data summarizing the cytotoxicity (CC50), antiviral potency (IC50), and Selectivity Index (SI) of hypothetical quinoline-piperazine compounds (QPCs) against an influenza A strain in Madin-Darby Canine Kidney (MDCK) cells.

Protocol: Cytotoxicity Assessment by MTT Assay

Objective: To determine the CC50 of quinoline-piperazine compounds in Madin-Darby Canine Kidney (MDCK) cells.

Rationale for Cell Line Selection: MDCK cells are a well-established and highly susceptible cell line for the isolation and propagation of influenza viruses, making them a standard model for in vitro antiviral assays.[7] Their use is recommended by global health organizations for influenza research and vaccine production.[3]

Materials:

  • MDCK cells (e.g., ATCC CCL-34)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Quinoline-piperazine compounds (dissolved in DMSO, stock concentration 10 mM)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count MDCK cells. Seed 1 x 10^4 cells per well in 100 µL of DMEM with 10% FBS into a 96-well plate. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell adherence and formation of a semi-confluent monolayer.

  • Compound Dilution: Prepare a series of 2-fold serial dilutions of the test compounds in serum-free DMEM. The final concentrations should typically range from 0.1 µM to 100 µM. Include a "cells only" control (vehicle, e.g., 0.5% DMSO) and a "no cells" blank.

  • Cell Treatment: Carefully aspirate the growth medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2. This duration should match the incubation period of the subsequent antiviral assays.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the CC50 value.

Quantifying Antiviral Efficacy: The Plaque Reduction Assay

Once a non-toxic concentration range is established, the direct antiviral activity of the compounds can be quantified. The Plaque Reduction Neutralization Test (PRNT) is the gold-standard assay for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by a specific percentage, typically 50% (IC50).[8]

Principle of the Plaque Reduction Assay

A viral plaque is a localized area of cell death (cytopathic effect) resulting from the replication of a single infectious virus particle.[1] In this assay, a confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. A semi-solid overlay is then applied, which restricts the spread of progeny virions to adjacent cells, thus localizing the infection and allowing for the formation of discrete plaques.[1] An effective antiviral will reduce the number of plaques formed compared to an untreated control.

Experimental Workflow Visualization

Plaque_Reduction_Assay_Workflow cluster_prep Day 1: Preparation cluster_infection Day 2: Infection & Treatment cluster_overlay Day 2: Overlay & Incubation cluster_analysis Day 4/5: Analysis A Seed MDCK cells in 6-well plates B Confluent cell monolayer A->B Incubate 24h (37°C, 5% CO2) E Wash cell monolayer C Prepare compound serial dilutions F Infect cells with virus + compound dilutions C->F D Prepare virus dilution (e.g., 100 PFU/well) D->F E->F G Incubate 1h (Adsorption) F->G H Remove inoculum G->H I Add semi-solid overlay containing compound H->I J Incubate 48-72h I->J K Fix cells (e.g., Formalin) J->K L Stain monolayer (e.g., Crystal Violet) K->L M Count plaques L->M N Calculate % Inhibition and IC50 M->N Mechanistic_Assay_Workflow Start Active Compound from Plaque Reduction Assay Decision Investigate Mechanism of Action Start->Decision HI_Assay Hemagglutination Inhibition (HI) Assay (Targets HA-mediated entry) Decision->HI_Assay Test for Entry Inhibition NI_Assay Neuraminidase Inhibition (NI) Assay (Targets NA-mediated release) Decision->NI_Assay Test for Release Inhibition Other_Assays Other Assays (e.g., RNA Polymerase Assay, Nucleoprotein Transport) Decision->Other_Assays If HI and NI are negative Result_HI Result: Inhibition of Hemagglutination? HI_Assay->Result_HI Result_NI Result: Inhibition of NA Activity? NI_Assay->Result_NI Conclusion_Other Conclusion: Mechanism is likely related to internal replication steps Other_Assays->Conclusion_Other Result_HI->Other_Assays No Conclusion_Entry Conclusion: Compound is a potential Entry Inhibitor Result_HI->Conclusion_Entry Yes Result_NI->Other_Assays No Conclusion_Release Conclusion: Compound is a potential Release Inhibitor Result_NI->Conclusion_Release Yes

Caption: Decision tree for mechanistic studies of anti-influenza compounds.

Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

Objective: To determine if the antiviral activity of a quinoline-piperazine compound is due to the inhibition of influenza neuraminidase.

Materials:

  • Influenza virus stock

  • Test compounds

  • Assay Buffer (e.g., MES, pH 6.5, with CaCl2)

  • Fluorescent NA Substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Stop Solution (e.g., glycine, pH 10.7, in ethanol)

  • Black 96-well plates

  • Fluorescence microplate reader (Ex/Em = 365/450 nm)

Procedure:

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound in assay buffer in a black 96-well plate. Add a standardized amount of influenza virus to each well. Include appropriate controls: "virus only" (no inhibitor) and "no virus" (background).

  • Pre-incubation: Incubate the plate for 45 minutes at room temperature to allow the compound to bind to the NA enzyme.

  • Substrate Addition: Add the MUNANA substrate to all wells.

  • Enzymatic Reaction: Incubate the plate for 1 hour at 37°C, protected from light.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Fluorescence Reading: Read the fluorescence intensity using a microplate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Data Analysis:

    • Subtract the background fluorescence ("no virus" control) from all readings.

    • Calculate the percent inhibition of NA activity for each compound concentration relative to the "virus only" control.

    • Plot the % Inhibition against the log of the compound concentration and use non-linear regression to calculate the IC50 for NA inhibition.

Conclusion

The systematic application of the protocols detailed in this guide provides a robust framework for the initial characterization of novel quinoline-piperazine compounds as potential anti-influenza agents. By first establishing a therapeutic window through cytotoxicity testing and then quantifying antiviral potency with the gold-standard plaque reduction assay, researchers can confidently identify promising lead candidates. Subsequent mechanistic assays, such as the HI and NI assays, offer critical insights into the compound's mode of action, guiding future optimization and development efforts. This structured, self-validating approach ensures that the data generated is both reliable and directly comparable to established benchmarks in the field, accelerating the discovery of new and effective influenza antivirals.

References

  • Wang, M., et al. (2024). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kaur, M., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Virology Research Services. (2023). How to Perform a Plaque Assay. YouTube. Available at: [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Available at: [Link]

  • Matrosovich, M., et al. (2006). Comparative Study of Influenza Virus Replication in MDCK Cells and in Primary Cells Derived from Adenoids and Airway Epithelium. Journal of Virology. Available at: [Link]

  • Kim, E. H., et al. (2018). Generation of a High-Growth Influenza Vaccine Strain in MDCK Cells for Vaccine Preparedness. Journal of Microbiology and Biotechnology. Available at: [Link]

  • Gao, J., et al. (2016). Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. Journal of Visualized Experiments. Available at: [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Available at: [Link]

  • World Health Organization. (2011). Guidelines for Plaque Reduction Neutralization Testing of Human antibodies to Dengue virus. Available at: [Link]

  • Sino Biological. (n.d.). Influenza Hemagglutinin (HA) Protein Function. Available at: [Link]

  • McKimm-Breschkin, J. L. (2013). Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance. Influenza and Other Respiratory Viruses. Available at: [Link]

  • World Health Organization. (2020). Clinical practice guidelines for influenza. Available at: [Link]

  • Park, S. J., et al. (2015). An MDCK Cell Culture-Derived Formalin-Inactivated Influenza Virus Whole-Virion Vaccine from an Influenza Virus Library Confers Cross-Protective Immunity by Intranasal Administration in Mice. Journal of Virology. Available at: [Link]

  • Genzel, Y. (2015). Evaluation of MDCK suspension cell lines for influenza A virus production: media, metabolism, and process conditions. Thesis. Available at: [Link]

  • Pavan, F. R., et al. (2022). Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile. Viruses. Available at: [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • PatSnap. (2024). What are neuraminidase inhibitors and how do they work?. Available at: [Link]

  • Racaniello, V. (2009). Influenza hemagglutination inhibition assay. Virology Blog. Available at: [Link]

  • Liu, S., & Jiang, S. (2011). Roles of the hemagglutinin of influenza A virus in viral entry and development of antiviral therapeutics and vaccines. Future Virology. Available at: [Link]

  • Case, J. B., et al. (2020). Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2. Current Protocols in Microbiology. Available at: [Link]

  • Wikipedia. (n.d.). Hemagglutinin (influenza). Available at: [Link]

  • Centers for Disease Control and Prevention. (2024). Antigenic Characterization. Available at: [Link]

  • Wilson, I. A., & Cox, N. J. (2014). Influenza Hemagglutinin Structures and Antibody Recognition. Current Topics in Microbiology and Immunology. Available at: [Link]

  • Shi, Y., & Gao, G. F. (2011). Molecular basis of the structure and function of H1 hemagglutinin of influenza virus. Protein & Cell. Available at: [Link]

  • ResearchGate. (2016). What is the problem in my plaque assay?. Available at: [Link]

  • Plant, E. (2022). Influenza virus plaque assay. Protocols.io. Available at: [Link]

  • Creative BioMart. (n.d.). Fluorometric Neuraminidase Activity Assay Kit. Available at: [Link]

  • Creative Diagnostics. (n.d.). Fluorometric Neuraminidase Assay. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A-Z Guide to 2-(Piperazin-1-yl)quinoline Hydrochloride Storage and Stability

Welcome to the comprehensive support guide for 2-(Piperazin-1-yl)quinoline hydrochloride, a key intermediate in contemporary drug discovery and development.[1][2][3] This document provides in-depth technical information...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive support guide for 2-(Piperazin-1-yl)quinoline hydrochloride, a key intermediate in contemporary drug discovery and development.[1][2][3] This document provides in-depth technical information and practical troubleshooting advice to ensure the integrity of your research materials. Adherence to these guidelines is critical for maintaining the compound's stability and achieving reproducible experimental outcomes.

I. Core Concepts: Understanding the Compound's Nature

2-(Piperazin-1-yl)quinoline hydrochloride is a heterocyclic amine that, due to its quinoline core, is susceptible to specific environmental factors.[4] As a hydrochloride salt, it exhibits increased stability and solubility compared to its free base form, a common strategy in pharmaceutical development to enhance physicochemical properties.[5][6][7] However, its stability is not absolute and can be compromised by improper handling and storage.[8]

Frequently Asked Questions (FAQs)

General Storage and Handling

Q1: What are the ideal storage conditions for solid 2-(Piperazin-1-yl)quinoline hydrochloride?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10][11] It is crucial to protect it from moisture and light, as quinoline derivatives can be hygroscopic and photosensitive.[4]

Parameter Recommendation Rationale
Temperature Cool, dry placeMinimizes degradation kinetics.
Atmosphere Well-ventilatedPrevents accumulation of potential off-gassing.
Container Tightly sealed, original containerProtects from moisture and atmospheric contaminants.[9]
Light Exposure Store in the dark or in an amber vialQuinoline compounds can be light-sensitive.[4]

Q2: I've received the compound as a solid. How should I prepare a stock solution?

A2: Preparing a stock solution requires careful selection of a solvent in which the compound is both soluble and stable. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of quinoline derivatives for biological assays. For detailed, step-by-step instructions on preparing a stock solution, please refer to our comprehensive protocol on the topic.

Q3: What are the recommended storage conditions for stock solutions of 2-(Piperazin-1-yl)quinoline hydrochloride?

A3: Stock solutions, typically prepared in DMSO, should be stored at low temperatures to maintain stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Storage Temperature Duration Rationale
-20°CUp to 1 monthSlows down chemical degradation for short-term storage.
-80°CUp to 6 monthsProvides optimal long-term stability.

Troubleshooting Guide: Stability Issues

This section addresses common problems encountered during the handling and use of 2-(Piperazin-1-yl)quinoline hydrochloride, with a focus on identifying and mitigating stability issues.

Visual Indicators of Degradation

Q4: My solid 2-(Piperazin-1-yl)quinoline hydrochloride has changed color. What does this indicate?

A4: A color change, often to a brownish hue, is a strong indicator of degradation.[4] This is a known characteristic of quinoline compounds when exposed to light or air.[4] If you observe a color change, it is advisable to verify the compound's purity before use.

Q5: I've noticed precipitation in my stock solution after thawing. What should I do?

A5: Precipitation upon thawing can be due to several factors, including exceeding the compound's solubility limit at lower temperatures or solvent evaporation. Gently warm the solution and vortex or sonicate to redissolve the precipitate. If the precipitate does not redissolve, it may be a sign of degradation, and the solution should be discarded.

Chemical Instability and Degradation Pathways

Q6: What are the likely degradation pathways for 2-(Piperazin-1-yl)quinoline hydrochloride?

A6: Quinoline and its derivatives can degrade through several mechanisms, including oxidation, hydrolysis, and photolysis.[12] The primary degradation pathway for quinoline often involves hydroxylation to form an oxo-quinoline derivative.[13]

Potential Degradation Workflow

A 2-(Piperazin-1-yl)quinoline Hydrochloride B Exposure to Light, Moisture, or Heat A->B C Oxidative Degradation B->C D Hydrolytic Degradation B->D E Photolytic Degradation B->E F Degradation Products (e.g., hydroxylated quinolines) C->F D->F E->F

Caption: Potential degradation pathways for 2-(Piperazin-1-yl)quinoline hydrochloride.

Q7: How can I experimentally assess the stability of my compound?

A7: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and stability of pharmaceutical compounds. By comparing the chromatogram of a stored sample to that of a freshly prepared standard, you can quantify the extent of degradation.

Protocol: Stability Assessment by HPLC
  • Standard Preparation: Prepare a fresh solution of 2-(Piperazin-1-yl)quinoline hydrochloride of a known concentration in a suitable solvent (e.g., DMSO).

  • Sample Preparation: Prepare a solution of the test sample at the same concentration as the standard.

  • HPLC Analysis: Analyze both the standard and the sample using a validated HPLC method. A reverse-phase C18 column is often suitable for quinoline derivatives.

  • Data Analysis: Compare the peak area of the parent compound in the sample to that of the standard. The appearance of new peaks in the sample chromatogram is indicative of degradation products.

Advanced Topics

Q8: Can the hydrochloride salt form itself contribute to instability?

A8: While hydrochloride salts generally improve stability, they can in some cases undergo salt disproportionation, particularly in solid dosage forms, which can affect the product's performance.[8] This is less of a concern for stock solutions but should be considered in formulation development.

Q9: Are there any known incompatibilities with other common lab reagents?

A9: Quinoline is known to be incompatible with strong oxidizing agents and strong acids.[4] It is also advisable to avoid contact with organic anhydrides, aldehydes, and alcohols, as these can potentially react with the quinoline or piperazine moieties.[4]

Troubleshooting Logic for Stability Issues

start Inconsistent Experimental Results check_visual Visually Inspect Compound (Solid & Solution) start->check_visual visual_ok No Visible Change check_visual->visual_ok No visual_bad Color Change or Precipitation check_visual->visual_bad Yes check_storage Review Storage Conditions (Temp, Light, Moisture) visual_ok->check_storage hplc_analysis Perform HPLC Analysis for Purity visual_bad->hplc_analysis storage_ok Proper Storage check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No storage_ok->hplc_analysis remediate_storage Correct Storage Practices storage_bad->remediate_storage purity_ok Purity Confirmed hplc_analysis->purity_ok >95% purity_bad Degradation Detected hplc_analysis->purity_bad <95% continue_exp Continue Experiment purity_ok->continue_exp discard Discard and Use New Stock purity_bad->discard remediate_storage->discard

Caption: A logical workflow for troubleshooting stability issues with 2-(Piperazin-1-yl)quinoline hydrochloride.

References

  • Loba Chemie. QUINOLINE FOR SYNTHESIS. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline. [Link]

  • Sun, J., et al. (2007). Microbial degradation of quinoline by a Comamonas sp. strain. Wei Sheng Wu Xue Bao, 47(3), 467-471.
  • Serajuddin, A. T. (2007). Salt-formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603–616.
  • Kumar, L., & Singh, S. (2014). A review on stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 96, 133-143.
  • Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Trends in active pharmaceutical ingredient salt selection based on analysis of the Orange Book database. Journal of medicinal chemistry, 50(26), 6665–6672.
  • G. S. S. Kumar, Y. S. S. Kumar, and S. G. Kumar, “Quinoline Derivatives: A Review on Synthesis and Pharmacological Activities,” International Journal of Pharmaceutical Sciences Review and Research, vol. 5, no. 1, pp. 49-57, 2010.
  • Alsante, K. M., et al. (2014). AAPS, an industry perspective on the ICH Q1A(R2) guideline. Pharmaceutical technology, 38(3), 36-45.
  • Stahl, P. H., & Nakano, M. (2002). Pharmaceutical salts: properties, selection, and use. Pharmaceutical development and technology, 7(1), 1-16.
  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt selection and optimisation procedures for pharmaceutical new chemical entities. Organic process research & development, 4(5), 427-435.

Sources

Optimization

Technical Support Center: Stabilizing 2-(Piperazin-1-yl)quinoline During Reaction Workup

Welcome to the technical support center for handling 2-(Piperazin-1-yl)quinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-(Piperazin-1-yl)quinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile scaffold. Here, we address common challenges encountered during the crucial reaction workup and purification stages, providing in-depth, evidence-based solutions to prevent degradation and ensure the integrity of your compound. Our advice is grounded in the fundamental principles of organic chemistry and supported by peer-reviewed literature to empower you with the expertise to optimize your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: I'm synthesizing 2-(Piperazin-1-yl)quinoline via nucleophilic aromatic substitution of 2-chloroquinoline with piperazine. What are the primary concerns during the workup that could lead to product degradation?

A1: The main concerns when working up 2-(Piperazin-1-yl)quinoline stem from the chemical sensitivities of its two core components: the quinoline ring and the piperazine moiety. Key areas of vulnerability include:

  • Oxidative Degradation: Both the piperazine ring and the electron-rich quinoline system are susceptible to oxidation, which can be accelerated by exposure to air, residual oxidizing agents from the reaction, or trace metal impurities. The nitrogen atoms in the piperazine ring are particularly prone to oxidation.[1]

  • pH Sensitivity: The basic nitrogen atoms of the piperazine moiety make the compound's solubility and stability highly dependent on pH.[2] Extreme pH conditions, both acidic and basic, especially at elevated temperatures, can promote side reactions or degradation.[3]

  • Formation of Side Products: Incomplete reaction or side reactions during the nucleophilic aromatic substitution can lead to impurities that are structurally similar to the desired product, complicating purification.[4][5]

Q2: My crude product appears discolored (yellow to brown) after workup. What is the likely cause and how can I prevent it?

A2: Discoloration is a common indicator of degradation, often due to oxidation. The quinoline ring system itself can form colored byproducts upon exposure to light and air.[6] The piperazine moiety is also susceptible to oxidative degradation.[7]

Troubleshooting Discoloration:

  • Minimize Air Exposure: During the workup, particularly when the compound is in solution, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to the extent possible. This is especially critical if the reaction mixture is heated during workup (e.g., for solvent removal).

  • Use Degassed Solvents: For extractions and washes, using solvents that have been degassed by sparging with an inert gas can help minimize dissolved oxygen.

  • Check for Oxidizing Agents: Ensure that any oxidizing agents used in the preceding reaction step are thoroughly quenched before proceeding with the workup.

  • Metal Sequestration: If you suspect metal-catalyzed oxidation, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) during the aqueous wash can help sequester trace metal ions.[8]

Q3: I'm performing an aqueous wash of my organic layer containing the product. What pH range should I aim for to avoid degradation?

A3: Maintaining a moderately basic pH is generally recommended for N-arylpiperazine derivatives during aqueous workup. Studies on piperazine derivatives have indicated that a pH range of 8.7 to 9.6 can be optimal for maintaining stability and desired properties.[3]

  • Acidic Washes (Use with Caution): While a dilute acidic wash (e.g., with 1 M citric acid or dilute HCl) can be used to protonate the basic piperazine nitrogens and extract the product into the aqueous phase, leaving behind non-basic impurities in the organic layer, prolonged exposure to strong acids should be avoided. If an acid wash is necessary, it should be performed quickly and at reduced temperatures (0-5 °C). Immediately following the acidic extraction, the aqueous layer should be basified to the recommended pH range (e.g., with NaHCO₃ or K₂CO₃) to liberate the free base for back-extraction into an organic solvent.

  • Basic Washes: A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution is generally safe and effective for removing acidic byproducts. Avoid using strong bases like NaOH or KOH, especially at elevated temperatures, as this can promote degradation of the piperazine ring.

Troubleshooting Guide: Common Workup & Purification Issues

Issue Potential Cause(s) Recommended Solution(s)
Low recovery after extraction 1. Incorrect pH of the aqueous phase: If the aqueous phase is too acidic, the protonated product will remain in the aqueous layer. 2. Emulsion formation: The basic nature of the product can lead to emulsions, especially with chlorinated solvents.1. Adjust pH: Ensure the aqueous layer is basic (pH > 9) before extracting the product into the organic phase. Use a pH strip to verify. 2. Break emulsions: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also help.
Multiple spots on TLC after workup 1. Incomplete reaction: The presence of starting materials (2-chloroquinoline, piperazine). 2. Oxidative degradation: Formation of N-oxides or other oxidation byproducts. 3. Side reactions: Dimerization or other side reactions from the nucleophilic aromatic substitution.1. Monitor reaction completion: Use TLC or LC-MS to ensure the reaction has gone to completion before initiating workup. 2. Inert atmosphere: Perform the reaction and workup under a nitrogen or argon atmosphere.[9] 3. Optimize reaction conditions: Adjust stoichiometry, temperature, or reaction time to minimize side product formation.[7]
Difficulty in purification by column chromatography 1. Streaking on silica gel: The basic nitrogens of the product can interact strongly with the acidic silica gel. 2. Poor separation of closely related impurities. 1. Deactivate silica: Add a small amount of a volatile base like triethylamine (0.5-1%) or ammonia in methanol to the eluent to suppress tailing. 2. Use alternative stationary phases: Consider using neutral or basic alumina, or reversed-phase silica gel (C18).[10] 3. Optimize eluent system: A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) can improve separation.
Product fails to crystallize or oils out 1. Presence of impurities: Impurities can inhibit crystal lattice formation. 2. Inappropriate solvent system: The chosen solvent may not be suitable for crystallization.1. Improve purity: Perform flash chromatography before attempting crystallization. 2. Screen crystallization solvents: Test a range of solvents and solvent systems. Good starting points for 2-(piperazin-1-yl)quinoline and its analogs include ethyl acetate, isopropanol, or mixtures of ethyl acetate/hexane.[6][11]

Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol is suitable for quenching a completed nucleophilic aromatic substitution reaction between 2-chloroquinoline and piperazine.

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a beaker containing deionized water (approximately 10 volumes relative to the reaction solvent volume) with stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 5 volumes).

  • Washing: Combine the organic extracts and wash with the following:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 5 volumes) to remove any acidic impurities.

    • Brine (saturated aqueous NaCl) (1 x 5 volumes) to facilitate phase separation and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). To mitigate tailing, 0.5-1% triethylamine can be added to the eluent system.[9]

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Workflow

General Workup and Purification Workflow

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction Completed Reaction Mixture Quench Quench with Water Reaction->Quench 1. Quenching Extract Extract with Organic Solvent Quench->Extract 2. Extraction Wash Aqueous Washes (NaHCO3, Brine) Extract->Wash 3. Washing Dry Dry Organic Layer (Na2SO4) Wash->Dry 4. Drying Concentrate Concentrate in vacuo Dry->Concentrate 5. Concentration Purify Flash Chromatography or Crystallization Concentrate->Purify 6. Purification Pure_Product Pure 2-(Piperazin-1-yl)quinoline Purify->Pure_Product

Caption: Standard workflow for the workup and purification of 2-(Piperazin-1-yl)quinoline.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_pH Check pH of Aqueous Layer after Extraction Start->Check_pH Acidic pH is Acidic Check_pH->Acidic Is it acidic? Basic pH is Basic Acidic->Basic No Adjust_pH Basify Aqueous Layer (pH > 9) and Re-extract Acidic->Adjust_pH Yes Check_Emulsion Check for Emulsion or Third Layer Basic->Check_Emulsion End Yield Improved Adjust_pH->End Emulsion_Present Emulsion is Present Check_Emulsion->Emulsion_Present Is there an emulsion? No_Emulsion No Emulsion Emulsion_Present->No_Emulsion No Break_Emulsion Add Brine, Centrifuge, or Filter Emulsion_Present->Break_Emulsion Yes Investigate_Degradation Investigate Potential Degradation (TLC/LC-MS of crude) No_Emulsion->Investigate_Degradation Break_Emulsion->End

Caption: Decision tree for troubleshooting low yields during extractive workup.

References

  • This cit
  • Nucleophilic Aromatic Substitution (NAS) is a reaction where a nucleophile replaces a leaving group on an aromatic ring.[4]

  • This cit
  • Oxidative degradation of piperazine was quantified by using Gas and Ion Chromatography.[7]

  • The solubility of 2-(1-Piperazinyl)quinoline can vary considerably with changes in temperature and pH.[2]

  • Ring aza nitrogens in chloroazines substantially enhance reactivity in nucleophilic aromatic substitution reactions.[5]

  • This cit
  • The pH of piperazine derivative solutions was identified as a controlling parameter for their effects, with a pH between 9.2 and 9.6 guaranteeing noncytotoxic efficacy.[3]

  • This cit
  • This cit
  • A general protocol for Buchwald-Hartwig amination involves cooling the reaction, diluting with a solvent like ethyl acetate, filtering through Celite, washing the filtrate with water and brine, drying the organic layer, concentrating, and purifying by flash column chromatography.[9]

  • This cit
  • Data from LC-NMR and LC-MS indicate that oxidation of a drug molecule occurred at the piperazine ring.[1]

  • For purifying ionic compounds, reversed-phase chromatography with pH and buffer adjustments is a viable option.[10]

  • This cit
  • In the synthesis of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde, the reaction mixture was poured into water and extracted with ethyl acetate, followed by washing, drying, and concentration. Single crystals were obtained by slow evaporation from ethyl acetate.[6]

  • The melting point of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline was reported to be 86 °C when isopropanol was used as the recrystallization solvent.[11]

  • This cit
  • This cit
  • Inhibitors such as certain phosphonic and acetic acids can prevent oxidative degradation in amine scrubbing systems by sequestering metal ions.[8]

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 2-(Piperazin-1-yl)quinoline with other VEGFR-2 inhibitors

A Comparative Guide to the Efficacy of Quinoline-Based VEGFR-2 Inhibitors Introduction: The Critical Role of VEGFR-2 in Tumor Angiogenesis Angiogenesis, the formation of new blood vessels, is a critical process for tumor...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Efficacy of Quinoline-Based VEGFR-2 Inhibitors

Introduction: The Critical Role of VEGFR-2 in Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[1][2] A key mediator of this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR).[3][4] When activated by its ligand, VEGF-A, VEGFR-2 initiates a cascade of downstream signaling pathways, including the PI3K/Akt and Ras/Raf/ERK MAPK pathways.[4][5] This signaling promotes the proliferation, migration, and survival of endothelial cells, which are the building blocks of blood vessels.[6][7] Given its central role, blocking VEGFR-2 signaling is a cornerstone of modern anti-cancer therapy.[3][6]

This guide provides a comparative analysis of a promising class of VEGFR-2 inhibitors built on the quinoline scaffold, exemplified by the 2-(piperazin-1-yl)quinoline chemical backbone. We will objectively compare the efficacy of these compounds against established, FDA-approved multi-kinase inhibitors such as Sorafenib, Sunitinib, and Axitinib, providing the supporting experimental data and methodologies necessary for researchers in the field.

The Quinoline Scaffold: A Privileged Structure for Kinase Inhibition

In medicinal chemistry, the quinoline ring system is considered a "privileged scaffold." Its rigid, bicyclic aromatic structure provides an excellent foundation for developing kinase inhibitors. Several FDA-approved drugs, including Lenvatinib and Cabozantinib, feature a quinoline core and demonstrate potent VEGFR-2 inhibition.[8] The 2-(piperazin-1-yl)quinoline structure, specifically, serves as a versatile backbone for synthesizing libraries of targeted inhibitors.[9][10] The piperazine group often acts as a linker to various side chains that can be modified to enhance binding affinity and selectivity for the ATP-binding pocket of the VEGFR-2 kinase domain.[11]

Comparative Efficacy Analysis: Quinoline Derivatives vs. Standard-of-Care Inhibitors

The ultimate measure of an inhibitor's potential is its efficacy, quantified primarily by the half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. Lower IC50 values indicate higher potency.

Biochemical Potency: Direct Inhibition of VEGFR-2 Kinase Activity

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of purified VEGFR-2. The data below, compiled from various studies, compares the IC50 values of novel quinoline-based compounds to established inhibitors.

Compound Class/NameSpecific Compound ExampleVEGFR-2 IC50 (nM)Comparator IC50 (nM)Reference
Quinoline Derivatives 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivative46.83 Sorafenib: 51.41[10]
Quinazolin-4(3H)-one derivative (Compound 7)340 Sorafenib: 588[3]
Substituted Quinazoline (Compound 3)8.4 Sunitinib: 18.9[3]
Bis[3][5][7]triazolo derivative (Compound 23j)3.7 Sorafenib: 3.12[7]
Established Inhibitors SorafenibN/A3.12 - 588[3][7]
SunitinibN/A18.9[3]
AxitinibN/A~0.2 (VEGFR-2)[12]

Insight & Causality: As the table demonstrates, novel compounds based on quinoline and related quinazoline scaffolds can exhibit potency that is comparable, and in some cases superior, to standard drugs like Sorafenib and Sunitinib.[3][7] For instance, a substituted quinazoline (Compound 3) showed more than double the potency of Sunitinib in a direct kinase assay (8.4 nM vs. 18.9 nM).[3] This enhanced activity is often attributed to optimized interactions with key amino acid residues, such as Cys919 in the hinge region of the VEGFR-2 ATP-binding site.[5]

Cellular Activity: Anti-Proliferative and Anti-Angiogenic Effects

While biochemical assays are crucial, evaluating a compound's effect on whole cells provides a more biologically relevant picture of its efficacy. Key assays include cancer cell line proliferation (cytotoxicity) and endothelial cell tube formation (a direct measure of anti-angiogenic potential).

Compound/DrugCell LineAnti-Proliferative IC50 (µM)NotesReference
Quinoline Derivative (4q) MCF-7 (Breast Cancer)6.502Comparable to Doxorubicin (6.774 µM)[9]
PC3 (Prostate Cancer)11.751[9]
Quinoline Derivative (127) BGC-823 (Gastric)0.82 µg/mLStronger than Sorafenib (1.51 µg/mL)[3]
A549 (Lung)0.37 µg/mLStronger than Sorafenib (1.25 µg/mL)[3]
Sorafenib MCF-7 (Breast Cancer)~5.47[5]
HepG2 (Liver Cancer)~9.18[5]
Axitinib HUVEC (Endothelial)Inhibits growthReduces angiogenesis[13]

Insight & Causality: The data shows that quinoline-based compounds can effectively inhibit the proliferation of various cancer cell lines, sometimes outperforming Sorafenib.[3] Compound 4q, a 7-chloro-4-(piperazin-1-yl)quinoline derivative, demonstrated potent cytotoxicity against MCF-7 breast cancer cells, with an IC50 value on par with the chemotherapy agent Doxorubicin.[9] This cellular effect is a combination of direct VEGFR-2 inhibition on the cancer cells (an autocrine loop) and the inhibition of endothelial cells that support the tumor.[4][14]

Visualizing the Mechanism and Workflow

To better understand the context of this research, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for comparing inhibitor efficacy.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation Ras Ras VEGFR2->Ras Autophosphorylation & Activation VEGF VEGF-A Ligand VEGF->VEGFR2 Binds & Dimerizes Inhibitor Quinoline Inhibitor (e.g., 2-(Piperazin-1-yl)quinoline) Inhibitor->VEGFR2 Blocks ATP Binding Site Akt Akt PI3K->Akt Proliferation Gene Expression (Proliferation, Migration, Survival) Akt->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental_Workflow start Hypothesis: Quinoline derivative shows superior VEGFR-2 inhibition step1 Assay 1: Biochemical Kinase Assay (e.g., HTScan®) start->step1 step2 Assay 2: Cell Proliferation (e.g., MTT Assay on MCF-7, HepG2) start->step2 step3 Assay 3: In Vitro Angiogenesis (HUVEC Tube Formation) start->step3 data Data Collection: - IC50 values (Kinase & Cell) - Tube length/branch points step1->data step2->data step3->data compare Comparative Analysis: Benchmark against Sorafenib, Sunitinib data->compare conclusion Conclusion: Determine relative efficacy and potential for further development compare->conclusion

Caption: Experimental workflow for comparing VEGFR-2 inhibitors.

Experimental Methodologies: Self-Validating Protocols

To ensure the trustworthiness and reproducibility of the comparative data, rigorous and well-controlled experimental protocols are essential.

Protocol 1: In Vitro VEGFR-2 Kinase Activity Assay (HTScan® Format)

This protocol describes a method to determine the biochemical IC50 value of a test compound.

Principle: This is a sandwich ELISA-based assay. Recombinant GST-VEGFR-2 is incubated with a biotinylated peptide substrate and ATP in the presence of the inhibitor. The amount of phosphorylated substrate is quantified using a phospho-tyrosine-specific antibody.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well streptavidin plate with 1.5 µM biotinylated substrate peptide in PBS. Incubate for 60 minutes at room temperature. Wash 3x with PBS-T (PBS + 0.05% Tween-20).

  • Inhibitor Preparation: Perform a serial dilution of the test compound (e.g., 2-(piperazin-1-yl)quinoline derivative) and reference compounds (Sorafenib, Sunitinib) in kinase buffer. Recommended starting concentration is 100 µM.

  • Controls:

    • Positive Control (Max Signal): Kinase buffer with DMSO (vehicle) only.

    • Negative Control (Min Signal): Kinase buffer with a known potent inhibitor (e.g., Staurosporine) or without ATP.

  • Kinase Reaction: In a separate plate, add 5-10 ng of active VEGFR-2 kinase to each well. Add the serially diluted test compounds. Initiate the reaction by adding ATP to a final concentration of 10 µM.

  • Transfer & Incubation: Transfer the kinase reaction mixture to the washed, substrate-coated plate. Incubate for 30-60 minutes at room temperature to allow for substrate phosphorylation.

  • Detection: Wash the plate 3x with PBS-T. Add a primary phospho-tyrosine antibody (e.g., P-Tyr-100) and incubate for 60 minutes. Wash 3x. Add an HRP-conjugated secondary antibody and incubate for 30 minutes. Wash 3x.

  • Signal Readout: Add TMB substrate and stop the reaction with sulfuric acid. Read the absorbance at 450 nm.

  • Data Analysis: Plot the absorbance against the log of inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: HUVEC Tube Formation Assay (In Vitro Angiogenesis)

This protocol assesses a compound's ability to inhibit the formation of capillary-like structures by endothelial cells.[15]

Principle: Human Umbilical Vein Endothelial Cells (HUVECs), when plated on a basement membrane extract like Matrigel®, will rapidly align and form a network of tubes.[15][16] Anti-angiogenic compounds disrupt this process.

Step-by-Step Methodology:

  • Plate Coating: Thaw Geltrex™ or Matrigel® on ice. Add 50 µL to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation: Culture HUVECs to ~80% confluency. Harvest the cells using trypsin and resuspend in complete endothelial growth medium at a concentration of 2-3 x 10^5 cells/mL.

  • Treatment: Add the test compound and reference compounds (e.g., Sorafenib) at various concentrations to the HUVEC suspension.

  • Controls:

    • Positive Control (Max Angiogenesis): HUVECs with vehicle (DMSO) only.

    • Negative Control (Inhibition): HUVECs treated with a known anti-angiogenic agent like Sunitinib or Suramin.

  • Seeding: Carefully add 100 µL of the treated HUVEC suspension to each Matrigel-coated well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours. Monitor tube formation periodically under a microscope.

  • Imaging & Analysis: Capture images of the tube networks using a light microscope. Quantify the degree of angiogenesis by measuring parameters such as total tube length, number of branch points, and total loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

  • Data Analysis: Compare the quantitative measurements from treated wells to the positive control to determine the percent inhibition. Calculate the IC50 for tube formation.

Discussion and Future Perspectives

The collective evidence strongly suggests that the quinoline scaffold is a highly effective platform for developing potent VEGFR-2 inhibitors.[8][17][18] Derivatives incorporating the 2-(piperazin-1-yl)quinoline core have demonstrated impressive biochemical and cellular efficacy, often matching or exceeding that of first-generation inhibitors like Sorafenib.[3][9][10] The key advantage of this chemical class lies in its synthetic tractability, allowing for extensive structure-activity relationship (SAR) studies to optimize for potency, selectivity, and pharmacokinetic properties.[19]

However, a critical consideration for all VEGFR-2 inhibitors is the potential for off-target effects and acquired resistance.[13][20] Many established drugs are multi-kinase inhibitors, which can contribute to both their efficacy and their toxicity profile.[12] Future research on quinoline-based inhibitors should therefore focus on:

  • Selectivity Profiling: Screening lead compounds against a broad panel of kinases to identify and minimize off-target activities.

  • In Vivo Efficacy: Validating the promising in vitro results in preclinical xenograft models to assess anti-tumor activity and tolerability.

  • Combination Therapies: Exploring the synergistic potential of these novel inhibitors with other treatment modalities, such as chemotherapy or immunotherapy, to overcome resistance mechanisms.

Conclusion

In the landscape of anti-angiogenic cancer therapy, the development of novel, highly potent, and selective VEGFR-2 inhibitors remains a priority. The class of compounds based on the 2-(piperazin-1-yl)quinoline scaffold represents a promising avenue of research. The experimental data presented in this guide highlights their competitive efficacy against established drugs like Sorafenib and Sunitinib. By employing rigorous, self-validating experimental protocols, researchers can continue to refine these molecules, paving the way for the next generation of targeted cancer therapies.

References

  • Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry.
  • Saleh, N. M., et al. (2020). A new series of diazepam compounds with sulfonamide groups was synthesised and tested for their potential as anticancer activity. Semantic Scholar.
  • Zhang, J., et al. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology.
  • Abdel-Ghani, T. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([3][5][7]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PubMed Central.

  • Abdel-Wahab, B. F., et al. (2022).
  • Masood, M. A., & Bano, K. (2014). Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. PubMed Central.
  • Abdel-Maksoud, M. S., et al. (2017). Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience Website. Available at: [Link]

  • Lu, H., et al. (2021). Comparative evaluation of cardiovascular risks among nine FDA-approved VEGFR-TKIs in patients with solid tumors: a Bayesian network analysis of randomized controlled trials. PubMed Central.
  • Ko, J. M., & Lung, M. L. (2012). In vitro Human Umbilical Vein Endothelial Cells (HUVEC)
  • Ellis, L. M. (2012).
  • Kumar, A., et al. (2016). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry.
  • Hassan, A., et al. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition.
  • Iacob, E., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • Al-Salama, Z., & Syed, Y. Y. (2021). Comparison of small molecules VEGFR inhibitors in the treatment of renal cell carcinoma. Drugs & Therapy Perspectives.
  • Singh, A., & Kumar, A. (2024). Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy.
  • Bräuninger, A., et al. (2013). Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer.
  • Abdel-Wahab, B. F., et al. (2022).
  • Cell Biolabs, Inc. (n.d.). Endothelial Tube Formation Assay (In Vitro Angiogenesis Assay). Cell Biolabs Website. Available at: [Link]

  • Hilbe, W., et al. (2004). Mechanisms of Regulation of VEGFR-2 levels in cancer cells.
  • Juengel, E., et al. (2021).
  • PromoCell. (n.d.). Endothelial cell tube formation assay (in vitro angiogenesis assay). PromoCell Website. Available at: [Link]

  • MDPI. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. MDPI Website. Available at: [Link]

  • ibidi. (n.d.). Angiogenesis Assays | Tube Formation Assay. ibidi Website. Available at: [Link]

  • Wang, Y., et al. (2022). Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects. PLOS One.
  • Al-Warhi, T., et al. (2022).

Sources

Comparative

A Senior Application Scientist's Guide to Docking Score Analysis of 2-(Piperazin-1-yl)quinoline Derivatives as EGFR Inhibitors

Introduction: The Rationale for Targeting EGFR with Quinoline Derivatives The Epidermal Growth Factor Receptor (EGFR) is a pivotal receptor tyrosine kinase that governs a multitude of cellular processes, including prolif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting EGFR with Quinoline Derivatives

The Epidermal Growth Factor Receptor (EGFR) is a pivotal receptor tyrosine kinase that governs a multitude of cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of the EGFR signaling pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[2] The quinoline scaffold has emerged as a privileged structure in the design of kinase inhibitors, with several approved drugs for cancer therapy featuring this core.[3] The incorporation of a piperazine moiety at the 2-position of the quinoline ring is a strategic design element intended to enhance pharmacological properties such as aqueous solubility and the potential for forming crucial interactions within the ATP-binding site of the EGFR kinase domain.[4]

This guide provides a comprehensive comparison of the docking scores of 2-(piperazin-1-yl)quinoline derivatives on EGFR, supported by a detailed experimental protocol and an in-depth analysis of the underlying scientific principles. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating and interpreting the potential of these compounds as EGFR inhibitors.

The EGFR Signaling Pathway: A Network of Cellular Control

The EGFR signaling cascade is a complex network of protein interactions that ultimately dictates cellular fate. Upon ligand binding, EGFR dimerizes and autophosphorylates its cytoplasmic tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, both of which are central to cell growth and survival.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STATs STATs Dimerization->STATs Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR IP3_DAG IP3 / DAG PLCg->IP3_DAG PIP2 to Ca2 Ca²⁺ IP3_DAG->Ca2 PKC PKC Ca2->PKC STATs->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Figure 1: A simplified representation of the EGFR signaling pathway.

Methodology: A Validated Protocol for Molecular Docking

The following protocol outlines a robust and reproducible workflow for performing molecular docking studies of 2-(piperazin-1-yl)quinoline derivatives against the EGFR kinase domain.

Experimental Workflow

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis PDB_prep 1. Receptor Preparation (PDB: 1M17) - Remove water & heteroatoms - Add polar hydrogens - Assign Kollman charges Grid_gen 3. Grid Box Generation - Define active site coordinates PDB_prep->Grid_gen Ligand_prep 2. Ligand Preparation - 2D to 3D conversion - Energy minimization - Assign Gasteiger charges Docking_run 4. Molecular Docking - Lamarckian Genetic Algorithm Ligand_prep->Docking_run Grid_gen->Docking_run Analysis 5. Analysis of Results - Binding energy (kcal/mol) - Pose visualization - Interaction analysis Docking_run->Analysis

Figure 2: The experimental workflow for molecular docking.
Step-by-Step Protocol
  • Receptor Preparation :

    • The crystal structure of the EGFR kinase domain co-crystallized with an inhibitor (e.g., erlotinib), is obtained from the Protein Data Bank (PDB ID: 1M17).[5][6]

    • All water molecules and non-essential heteroatoms are removed from the PDB file.

    • Polar hydrogen atoms are added to the protein structure, and Kollman charges are assigned to each atom to ensure an accurate representation of the electrostatic potential.[6]

  • Ligand Preparation :

    • The 2D structures of the 2-(piperazin-1-yl)quinoline derivatives are sketched and converted to 3D structures.

    • The ligands are then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Gasteiger partial charges are computed for each ligand atom.

  • Grid Box Generation :

    • A grid box is defined to encompass the ATP-binding site of the EGFR kinase domain. The dimensions and center of the grid box are determined based on the coordinates of the co-crystallized ligand to ensure that the docking search is focused on the region of interest.

  • Molecular Docking :

    • Molecular docking is performed using software such as AutoDock.

    • The Lamarckian Genetic Algorithm is a commonly employed search algorithm for exploring the conformational space of the ligand within the defined grid box.

  • Analysis of Results :

    • The docking results are analyzed based on the binding energy (in kcal/mol) and the predicted binding pose of each ligand.

    • The interactions between the ligand and the key amino acid residues in the EGFR active site are visualized and analyzed to understand the molecular basis of the binding affinity.

Comparative Docking Score Analysis

While a comprehensive experimental dataset for a series of 2-(piperazin-1-yl)quinoline derivatives is not available in a single publication, we can synthesize available data and make informed comparisons. The docking scores of quinoline and quinazoline derivatives against EGFR typically range from -7.0 to -12.0 kcal/mol, with more potent inhibitors exhibiting more negative binding energies.[1] For the purpose of this guide, we present a representative table of hypothetical docking scores for a series of 2-(piperazin-1-yl)quinoline derivatives, along with the well-known EGFR inhibitor, Erlotinib, for comparison.

CompoundSubstituent (R) on PiperazineDocking Score (kcal/mol)Key Interacting Residues
Erlotinib (Reference)-9.5Met793, Gly796, Cys797
Derivative 1 -H-8.2Met793, Leu718
Derivative 2 -CH₃-8.5Met793, Leu718, Val726
Derivative 3 -C₂H₅-8.8Met793, Leu718, Val726, Ala743
Derivative 4 -Phenyl-9.8Met793, Leu718, Cys797, π-π with Phe856
Derivative 5 -4-Fluorophenyl-10.2Met793, Leu718, Cys797, π-π with Phe856, H-bond with Asp855

Note: The docking scores and interacting residues in this table are representative and intended for illustrative purposes.

Discussion: Interpreting the Data and Guiding Drug Design

The docking scores presented in the table provide a quantitative measure of the binding affinity of the 2-(piperazin-1-yl)quinoline derivatives for the EGFR kinase domain. A more negative docking score indicates a more favorable binding interaction.

  • The Role of the Piperazine Substituent : The nature of the substituent on the piperazine ring plays a crucial role in determining the binding affinity. The progressive increase in the size and complexity of the substituent from a simple hydrogen to a substituted phenyl ring generally leads to a more favorable docking score. This is attributed to the increased number of van der Waals and hydrophobic interactions with the amino acid residues in the active site.

  • Key Interactions : The quinoline core is expected to form a hydrogen bond with the backbone of Met793 in the hinge region of the kinase, a critical interaction for anchoring the inhibitor.[3] The piperazine moiety and its substituents can then project into a hydrophobic pocket, forming interactions with residues such as Leu718, Val726, and Ala743. The introduction of an aromatic ring, as in Derivatives 4 and 5, allows for potential π-π stacking interactions with Phe856, significantly enhancing the binding affinity. Furthermore, the addition of a fluorine atom in Derivative 5 can lead to the formation of a hydrogen bond with Asp855, further stabilizing the complex.

  • Causality in Experimental Choices : The selection of the EGFR kinase domain crystal structure (PDB: 1M17) is a critical choice as it represents the active conformation of the enzyme and provides a validated binding site for inhibitors like erlotinib.[6] The use of a Lamarckian Genetic Algorithm in docking allows for a thorough exploration of the ligand's conformational flexibility, increasing the probability of identifying the most favorable binding pose.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the docking score comparison of 2-(piperazin-1-yl)quinoline derivatives on EGFR. The presented methodology offers a robust framework for the in silico evaluation of these compounds. The analysis of the hypothetical docking data highlights the importance of the substituent on the piperazine ring in modulating the binding affinity and provides valuable insights for the rational design of more potent EGFR inhibitors.

Future studies should focus on the synthesis and experimental validation of these derivatives to confirm their in vitro and in vivo efficacy. The correlation of docking scores with experimentally determined IC₅₀ values will be crucial for refining the computational models and enhancing their predictive power. The continued exploration of the structure-activity relationship of 2-(piperazin-1-yl)quinoline derivatives holds significant promise for the development of novel and effective anticancer therapeutics.

References

  • Abdelbaset, M., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4256. Available at: [Link]

  • Priya, M. G. R., et al. (2024). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. Journal of Chemical and Pharmaceutical Research, 16(7), 1-4. Available at: [Link]

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. Available at: [Link]

  • Gedawy, E. M., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Scientific Reports, 12(1), 10443. Available at: [Link]

  • Sabr, A. H., Mahdi, M. F., & Aburjai, T. (2023). Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents: Implications for EGFR-Targeted Therapies. Al Mustansiriyah Journal of Pharmaceutical Sciences, 25(5), 1-10. Available at: [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Available at: [Link]

  • El-Damasy, A. K., et al. (2019). Novel Pyrazoloquinolin-2-ones: Design, synthesis, docking studies, and biological evaluation as antiproliferative EGFR-TK inhibitors. Bioorganic Chemistry, 92, 103243. Available at: [Link]

  • BIOVIA. (2021). AutoDock Suite. Available at: [Link]

  • RCSB PDB. (n.d.). 1M17: Crystal structure of the EGFR kinase domain in complex with erlotinib. Available at: [Link]

  • Al-Hussain, S. A., & Al-Haideri, H. A. (2023). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Briefings in Bioinformatics, 24(5), bbad315. Available at: [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.